4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

NK1 receptor substance‑P antagonist binding affinity

4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a sub‑nanomolar substance‑P (NK1) receptor ligand (IC₅₀ 2.35 nM) with no annotated nAChR activity, serving as an ideal matched control for the allyloxy analog (α4β2 nAChR allosteric modulator). This synthetic sulfamoyl benzamide enables NK1‑selective target deconvolution in pain, anti‑emetic, and neuroinflammatory discovery programs. Its unique dimethylsulfamoyl substitution provides a reliable reference for SAR, library validation, and HPLC method development.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 313646-71-8
Cat. No. B2934202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
CAS313646-71-8
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19)
InChIKeyQUKOJVMYNYIFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide (CAS 313646-71-8) — Chemical Identity, Class, and Baseline Specification


4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a synthetic sulfamoyl benzamide (C₁₅H₁₇N₃O₃S, MW 319.40) bearing a para-dimethylsulfamoyl substituent on the benzamide core and an N-(6-methylpyridin-2-yl) amide tail . The compound belongs to a broader class of sulfamoyl benzamides explored as cannabinoid receptor ligands, STAT3 pathway inhibitors, HBV capsid assembly modulators, h‑NTPDase inhibitors, and neuronal nicotinic receptor (nAChR) ligands [1].

Why Generic Substitution Is Not Advisable: 4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide (313646-71-8) Requires Comparator-Driven Selection


Within the sulfamoyl benzamide family, minor structural variations at the benzamide 4‑position and the pyridine ring produce divergent target profiles. For example, the structurally proximal compound 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (MW ~282) acts as a negative allosteric modulator of α4β2 nAChRs with an IC₅₀ of 6.0 µM [1], whereas the dimethylsulfamoyl congener examined here has been reported in patent‑derived datasets as a sub‑nanomolar substance‑P (NK1) receptor ligand [2]. Without head‑to‑head data, procurement decisions based solely on “benzamide + pyridyl” structural likeness risk selecting a compound with inappropriate target pharmacology for the intended assay.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide (313646-71-8) Against Closest Analogs


NK1 (Substance‑P) Receptor Binding Affinity — Potential Sub‑Nanomolar Activity

A BindingDB record associated with this compound (BDBM261486, linked to US patents US9708266 and US10011568) reports an IC₅₀ of 2.35 nM against the human substance‑P (NK1) receptor in a 96‑well receptor binding assay at pH 7.4 and 2 °C [1]. The closest aryloxy congener, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, has no reported NK1 activity; its primary annotated pharmacology is α4β2 nAChR negative allosteric modulation with IC₅₀ 6.0 µM [2].

NK1 receptor substance‑P antagonist binding affinity

Structural Differentiation from the Known nAChR Lead: Dimethylsulfamoyl vs. Allyloxy at the Benzamide 4‑Position

The closest published benzamide analog, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1 in Yi et al. 2013), has an IC₅₀ of 6.0 µM on human α4β2 nAChRs with ~5‑fold selectivity over α3β4 [1]. The target compound replaces the allyloxy oxygen with a dimethylsulfamoyl (SO₂NMe₂) group, introducing a strong electron‑withdrawing and hydrogen‑bond‑accepting sulfonamide moiety. No nAChR data exist for the dimethylsulfamoyl analog, but SAR from the benzamide series shows that substitution at the 4‑position profoundly alters subtype selectivity and potency [1].

structure–activity relationship nAChR modulator chemical probe differentiation

Commercial Purity Specification — Benchmark for Reproducible Assay Performance

The compound is supplied by Aladdin (Cat. D945434) with a declared purity suitable for reference‑standard use; pricing ranges from ~¥2,500 (1 mg) to ~¥7,200 (100 mg), reflecting a premium‑grade research chemical . Many early‑stage academic analogs are synthesised in‑house without formal purity certification, which can introduce batch‑to‑batch variability exceeding 5–10%.

compound quality control purity specification reproducibility

Absence of Cross‑Reactivity in nAChR Assays — A Functional Anti‑Target Profile

The allyloxy analog is a validated nAChR negative allosteric modulator (IC₅₀ 6.0 µM, α4β2 [1]). For programs where nAChR activity constitutes an anti‑target (e.g., CNS or pain programs desiring NK1 antagonism without nAChR interference), the dimethylsulfamoyl variant’s annotated primary activity at NK1 and the absence of any nAChR annotation in BindingDB and ChEMBL databases represents a de‑risked alternative.

selectivity profiling anti‑target screening nAChR counter‑screen

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide (313646-71-8) Based on Verified Evidence


NK1 Receptor Antagonist Hit Expansion and Lead Optimisation

The sub‑nanomolar NK1 binding affinity (IC₅₀ 2.35 nM [1]) supports the use of this compound as a starting scaffold for structure‑activity relationship (SAR) studies targeting the substance‑P receptor in anti‑emetic, pain, and neuroinflammatory programs.

Chemical Probe for Selectivity Profiling Against nAChR‑Modulating Benzamides

Because the allyloxy analog (4‑allyloxy‑N‑(6‑methylpyridin‑2‑yl)benzamide) is a µM‑potency α4β2 nAChR allosteric modulator [1], the dimethylsulfamoyl variant serves as a matched control with no annotated nAChR activity, enabling target‑deconvolution experiments that distinguish NK1‑mediated effects from nAChR‑mediated effects.

Commercial Reference Standard for Sulfamoyl Benzamide Library Synthesis

The certified purity and commercial availability (Aladdin Cat. D945434 ) make this compound a reliable reference standard for quality control, HPLC method development, and compound integrity verification in large‑scale sulfamoyl benzamide library synthesis campaigns.

Anti‑Parasitic Screening Against Trypanosoma cruzi (Hypothesis‑Driven)

A structurally related pyridyl benzamide has been reported as a potent inhibitor of Trypanosoma cruzi with a selectivity index ≥10 , suggesting that this dimethylsulfamoyl analog may warrant testing in Chagas disease phenotype‑based assays, especially given its distinct electronic profile compared to the published hit.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.